2-({5-[3-(4-Methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
2-({5-[3-(4-Methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the methoxyphenyl and acetohydrazide groups, contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[3-(4-Methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxyphenylpropylamine with carbon disulfide and hydrazine hydrate to form the corresponding thiosemicarbazide. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring. Finally, the acetohydrazide group is introduced through a reaction with ethyl chloroacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-({5-[3-(4-Methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic systems.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while nucleophilic substitution with an amine can replace the methoxy group with an amino group .
Scientific Research Applications
2-({5-[3-(4-Methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-[3-(4-Methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance its binding affinity to specific targets, while the acetohydrazide group can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-({5-[3-(4-Methoxyphenyl)propyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- 2-({5-[3-(4-Methoxyphenyl)propyl]-1,3,4-triazol-2-yl}sulfanyl)acetohydrazide
Uniqueness
The uniqueness of 2-({5-[3-(4-Methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity .
Properties
Molecular Formula |
C14H18N4O3S |
---|---|
Molecular Weight |
322.39 g/mol |
IUPAC Name |
2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C14H18N4O3S/c1-20-11-7-5-10(6-8-11)3-2-4-13-17-18-14(21-13)22-9-12(19)16-15/h5-8H,2-4,9,15H2,1H3,(H,16,19) |
InChI Key |
XSPAAFHBHAEWIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC2=NN=C(O2)SCC(=O)NN |
solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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